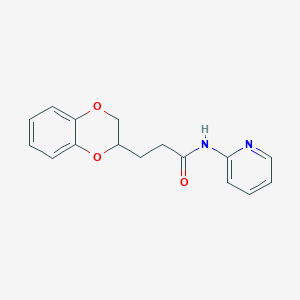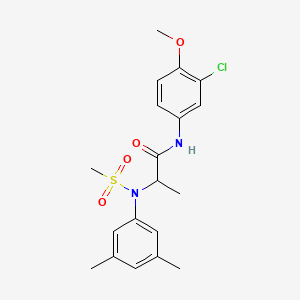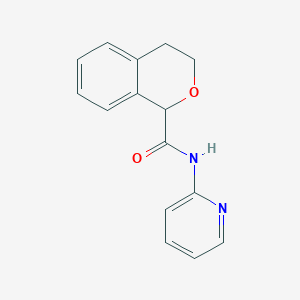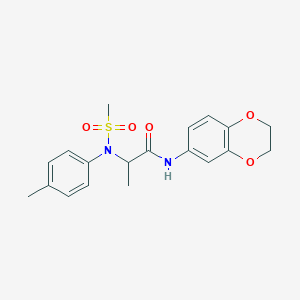
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide
Descripción general
Descripción
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide, also known as MLN-4760, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of protease inhibitors and has been shown to have promising results in preclinical studies.
Mecanismo De Acción
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide is a potent inhibitor of the protease enzyme. It binds to the active site of the enzyme and prevents it from cleaving its substrate. The inhibition of the protease enzyme leads to the accumulation of its substrate, which can have various downstream effects. The mechanism of action of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide have been studied in various preclinical models. It has been shown to have anti-inflammatory effects by inhibiting the activity of the protease enzyme. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, it has been shown to have antiviral effects by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide can be toxic at high concentrations, and its effects can be cell-type dependent. It is also important to note that the efficacy of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide can be influenced by the experimental conditions and the choice of the model system.
Direcciones Futuras
There are several future directions for the study of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide. One of the most promising applications is in the treatment of cancer. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide has been shown to have potent anti-cancer effects in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another potential application is in the treatment of viral infections. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide has been shown to have antiviral effects, and further studies are needed to determine its potential as a therapeutic agent. In addition, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide can also be used as a tool in biochemical research to study the role of protease enzymes in various biological processes.
Conclusion:
In conclusion, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and antiviral effects. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide has several advantages for lab experiments, but there are also some limitations to its use. Further studies are needed to determine its potential as a therapeutic agent and as a tool in biochemical research.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of the protease enzyme and has been tested in preclinical studies for the treatment of various diseases. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylalaninamide has been shown to have potential applications in the treatment of cancer, inflammation, and viral infections. It has also been studied for its potential use as a tool in biochemical research.
Propiedades
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-14(23(27(2,25)26)17-12-10-16(21)11-13-17)20(24)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFKVYMKYVSLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)N(C3=CC=C(C=C3)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(3-acetylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4167327.png)
![3-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B4167332.png)

![6-(4-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4167341.png)

![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pentanamide](/img/structure/B4167359.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4167373.png)
![4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)-N-(2-phenylethyl)benzamide](/img/structure/B4167376.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4167379.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4167383.png)

![2,4-dichloro-N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4167408.png)
![1-[(4-fluorophenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167415.png)
